
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C10H8BClN2O3 and a molecular weight of 250.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloropyridinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
The synthesis of pyridinylboronic acids, including (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid, can be achieved through several methods :
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the boronic acid derivative.
Análisis De Reacciones Químicas
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various chemical reactions :
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Complexation: The boronic acid group can form complexes with diols, amines, and other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and borates.
Aplicaciones Científicas De Investigación
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with specific molecular targets . The boronic acid group can interact with diols, amines, and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in medicinal chemistry or cross-coupling reactions in organic synthesis.
Comparación Con Compuestos Similares
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid can be compared with other similar boronic acid derivatives :
6-Chloropyridine-3-boronic acid: Similar in structure but lacks the additional pyridinyl group.
(6-chloro-5-(methoxycarbonyl)pyridin-3-yl)boronic acid: Contains a methoxycarbonyl group instead of the chloropyridinyl group.
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds have a pyrimidine ring and are used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
918138-39-3 |
|---|---|
Fórmula molecular |
C10H8BClN2O3 |
Peso molecular |
250.45 g/mol |
Nombre IUPAC |
[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-8-3-9(6-13-5-8)17-10-2-1-7(4-14-10)11(15)16/h1-6,15-16H |
Clave InChI |
SVFFNDRPICGMNI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




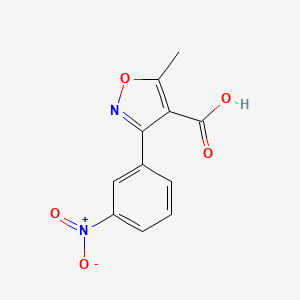
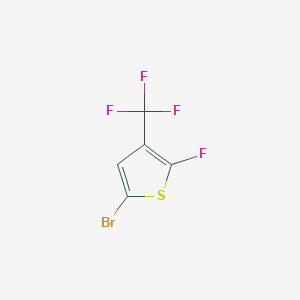


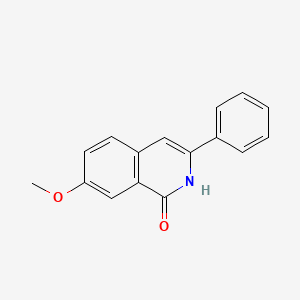
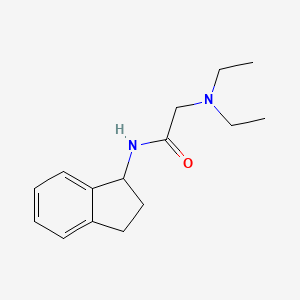

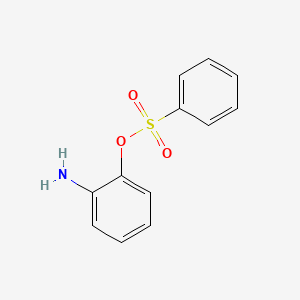
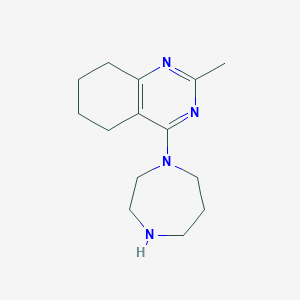
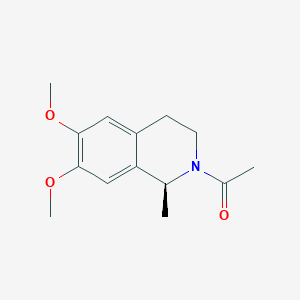
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)

